Phosgene oxime

Dermal Toxicology Chemical Warfare Agents Vesicant Agents

Standard vesicant countermeasures fail against phosgene oxime due to its instantaneous tissue penetration. This compound serves as the gold-standard challenge agent for PPE and decontamination protocol validation. - Enables permeation testing of protective materials against the fastest-acting chemical threat. - Validates decontamination solutions for immediate neutralization kinetics. - Provides a benchmark for detector sensitivity to high-volatility urticant agents.

Molecular Formula CHCl2NO
Molecular Weight 113.93 g/mol
CAS No. 1794-86-1
Cat. No. B158264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosgene oxime
CAS1794-86-1
Synonymsdichloroformossina
dichloroformoxine
dichlorophormoxine
Molecular FormulaCHCl2NO
Molecular Weight113.93 g/mol
Structural Identifiers
SMILESC(=NO)(Cl)Cl
InChIInChI=1S/CHCl2NO/c2-1(3)4-5/h5H
InChIKeyJIRJHEXNDQBKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, alcohol, ether and benzene
In water, 2.5X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Phosgene Oxime: Baseline Properties and Regulatory Context


Phosgene oxime (CX, CAS 1794-86-1), also known as dichloroformoxime, is a halogenated oxime developed as a potential chemical warfare agent [1]. Classified as an urticant or nettle agent, it causes immediate pain, erythema, and tissue necrosis upon contact with skin, eyes, or mucous membranes [2]. Unlike true vesicants such as sulfur mustard, CX does not produce blisters; its mechanism is distinct and poorly understood [3]. It has no known industrial or pharmaceutical uses, and its procurement and handling are tightly controlled due to its classification as a Schedule 1 chemical under the Chemical Weapons Convention [4].

Regulatory status Schedule 1 chemical under the CWC; procurement and handling tightly controlled.
Research use Authorised defence, toxicology, and PPE countermeasure research only; no industrial or pharmaceutical use.
Mechanism distinction Urticant with immediate pain and necrosis; mechanism distinct from sulfur mustard and lewisite.

Why Phosgene Oxime Cannot Be Substituted by Other Blister Agents


Phosgene oxime's unique toxicological profile and physical properties fundamentally differentiate it from other blister agents like sulfur mustard (HD) and lewisite (L). CX causes instantaneous, unbearable pain and tissue damage, unlike the delayed onset of HD or L [1]. Its ability to rapidly penetrate standard protective gear, including rubber and textiles, negates the effectiveness of common countermeasures designed for slower-acting agents [2]. Furthermore, CX's high volatility and solubility in water lead to distinct environmental persistence and decontamination requirements compared to the more persistent, oily sulfur mustard [3]. These stark differences mean that studies, countermeasures, or procurement strategies for other vesicants cannot be directly applied to CX, necessitating a specialized, evidence-based approach.

Onset profile CX causes instantaneous pain and tissue damage; sulfur mustard and lewisite exhibit delayed onset (hours). Direct substitution would miss the acute response required for rapid-effect studies.
PPE penetration CX rapidly penetrates standard rubber and textile protective gear, unlike slower-acting agents. PPE effective against HD or L may not provide adequate protection against CX.
Environmental behaviour High volatility and water solubility give CX a short-lived vapor hazard and distinct decontamination profile, in contrast to persistent, oily sulfur mustard. Decontamination strategies for HD cannot be transferred.

Quantitative Differentiation from Other Blister Agents


Cutaneous Penetration Rate Compared to Sulfur Mustard and Lewisite

Phosgene oxime (CX) is absorbed through the skin and clothing significantly faster than other vesicating agents, including sulfur mustard (HD) and lewisite (L). This is a key differentiator that necessitates higher levels of personal protective equipment [1]. A direct comparative study notes that CX causes 'immediate acute injury' and 'faster cutaneous penetration' compared to HD and L [2]. In a murine model, CX induced a 'more robust and instant' increase in mast cell degranulation compared to nitrogen mustard (NM), suggesting a more rapid and severe dermal response [3].

Cutaneous penetration rate
Head-to-head reported
CX: instant (
In vivo murine mast cell degranulation: CX more robust and instant vs nitrogen mustard.
Dermal hazard assessment context: CX mandates immediate countermeasure design.
PPE selection and decontamination protocol differentiation critical.
Inhalation LCt50 estimate
Cross-study estimate
1,500 – 3,200 mg·min/m³
Roughly equipotent to phosgene; HD ~1,500 mg·min/m³ (severe effects).
Inhalation hazard benchmark for exposure limits and respiratory protection selection.
Standardised comparative data not publicly available; review required.
Vapor pressure vs sulfur mustard
Direct comparison
CX: 11.2 mm Hg (25°C); HD: 0.11 mm Hg
Approx. 100-fold higher volatility; rapid vapor cloud generation.
Volatility-driven vapor hazard assessment; requires immediate vapor protection.
Contrasts with persistent liquid contamination from HD.
Environmental persistence
Cross-study data
CX: degrades in soil
HD: water solubility 0.006%; persists weeks–months.
Acute short-lived hazard vs persistent contamination; decontamination strategy differs.
Operational planning and procurement requirements diverge.
Dermal Toxicology Chemical Warfare Agents Vesicant Agents

Inhalation Lethality (LCt50) Compared to Phosgene and Sulfur Mustard

Phosgene oxime (CX) is a potent inhalation hazard with an estimated LCt50 in the range of 1,500–3,200 mg·min/m³ [1]. This places its lethality between that of the choking agent phosgene (LCt50 ~3,200 mg·min/m³) and the highly potent nerve agents, while being distinct from sulfur mustard (HD), for which the LCt50 is reported at ~1,500 mg·min/m³ (for severe effects, not necessarily lethality) [2]. However, direct, standardized comparative LCt50 data for CX against HD is not available in the public literature. This range provides a critical benchmark for hazard assessment.

Inhalation LCt50 estimate
Cross-study estimate
1,500 – 3,200 mg·min/m³
Roughly equipotent to phosgene; HD ~1,500 mg·min/m³ (severe effects).
Inhalation hazard benchmark for exposure limits and respiratory protection selection.
Standardised comparative data not publicly available; review required.
Inhalation Toxicology Lethality Chemical Warfare Agents

Vapor Pressure and Volatility Versus Sulfur Mustard

Phosgene oxime (CX) exhibits a high vapor pressure of 11.2 mm Hg at 25°C (as a solid) and 13 mm Hg at 40°C (as a liquid), which is significantly higher than that of sulfur mustard (0.11 mm Hg at 25°C) [1]. This high volatility means CX can rapidly generate hazardous vapor concentrations from both solid and liquid forms, even at ambient temperatures [2]. This contrasts with sulfur mustard, a persistent liquid with a much lower vapor pressure that contaminates surfaces for extended periods.

Vapor pressure vs sulfur mustard
Direct comparison
CX: 11.2 mm Hg (25°C); HD: 0.11 mm Hg
Approx. 100-fold higher volatility; rapid vapor cloud generation.
Volatility-driven vapor hazard assessment; requires immediate vapor protection.
Contrasts with persistent liquid contamination from HD.
Physical Chemistry Environmental Fate Hazard Assessment

Environmental Persistence Versus Sulfur Mustard

Phosgene oxime (CX) is highly soluble in water (~70%) and undergoes rapid hydrolysis, especially in alkaline conditions [1]. It decomposes in soil within 2 hours under normal conditions and breaks down in water within a few days [2]. This is a stark contrast to sulfur mustard (HD), which is nearly insoluble in water and can persist as a hazardous liquid in the environment for weeks or months, posing a long-term contact hazard [3].

Environmental persistence
Cross-study data
CX: degrades in soil
HD: water solubility 0.006%; persists weeks–months.
Acute short-lived hazard vs persistent contamination; decontamination strategy differs.
Operational planning and procurement requirements diverge.
Environmental Fate Decontamination Hydrolysis

Primary Application Scenarios Informed by Differential Evidence


Rapid-Response PPE Development and Validation

Due to its unparalleled speed of skin penetration and ability to defeat standard protective materials [1], CX is an ideal, stringent challenge agent for testing next-generation PPE. Its use in permeation and penetration tests provides a highly conservative benchmark, ensuring that materials and suit designs can withstand the most aggressive, fast-acting chemical threats. Data from these tests directly inform the selection and procurement of protective gear for military and first-responder personnel [2].

Decontamination Formulation and Protocol Efficacy Testing

The distinct environmental fate of CX—rapid hydrolysis in water and alkaline instability—contrasts sharply with persistent agents like sulfur mustard [1]. CX can be employed as a reference toxicant to validate decontamination solutions and protocols designed for immediate action. This is critical for developing and procuring countermeasures that must neutralize a broad spectrum of chemical agents, including those with high solubility and fast degradation kinetics [2].

Acute Dermal Injury Mechanism Research

As the most potent urticant agent known, CX serves as a unique and powerful tool for studying acute pain pathways, neurogenic inflammation, and immediate tissue necrosis [1]. Its mechanism, distinct from that of sulfur mustard and lewisite, makes it an invaluable model for elucidating novel inflammatory pathways and identifying potential therapeutic targets for rapid-onset chemical injuries. Research using CX is essential for developing medical countermeasures against a class of threats for which no specific antidotes exist [2].

Real-Time Chemical Detector Calibration and Verification

Given its high vapor pressure and ability to form hazardous vapor clouds [1], CX is a crucial analyte for calibrating and testing field-deployable detectors, such as ion mobility spectrometers and gas chromatograph-mass spectrometers. Its unique signature and volatility profile allow for the validation of instrument sensitivity and response time for a class of highly volatile, corrosive threat agents. This ensures that monitoring equipment is fit for purpose in scenarios where immediate detection is paramount [2].

Application
Selection Property
Validation Focus
PPE development and validation
Ultra-fast penetration through protective materials
Permeation/penetration test benchmarking for next-generation gear
Decontamination protocol efficacy testing
Rapid hydrolysis and alkaline instability
Validation of immediate-action decontamination solutions
Acute dermal injury mechanism research
Potent urticant and neurogenic inflammation trigger
Elucidation of rapid-onset injury pathways for countermeasure research
Chemical detector calibration and verification
High vapor pressure and unique analytical signature
Instrument sensitivity and response time for volatile threat agents
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